The synthesis of 1-phthalazinecarbonitrile, 3,4-dihydro-4-oxo- can be achieved through several methods, typically involving cyclization reactions. One common approach includes the condensation of appropriate starting materials such as phthalic anhydride and hydrazine derivatives followed by subsequent reactions to introduce the carbonitrile and oxo functionalities.
The molecular structure of 1-phthalazinecarbonitrile, 3,4-dihydro-4-oxo- can be represented as follows:
C1=CC2=C(C=C1N=N2)C(=O)C#N
XQWZLZKQJXGTOD-UHFFFAOYSA-N
1-phthalazinecarbonitrile, 3,4-dihydro-4-oxo- can participate in various chemical reactions due to its functional groups.
The carbonitrile and oxo groups may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways. This interaction could modulate biological responses relevant to treating diseases such as cancers or inflammatory disorders.
Studies indicate that similar compounds exhibit activity as agonists or antagonists at various receptors, suggesting that this compound may also possess such properties .
The compound's melting point and boiling point have not been extensively reported but are expected to fall within typical ranges for similar heterocycles.
1-phthalazinecarbonitrile, 3,4-dihydro-4-oxo- has several potential applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1